3-CPs

説明

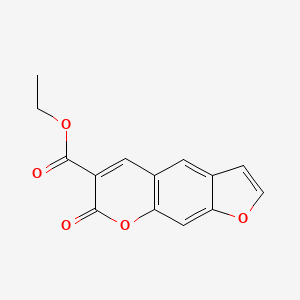

3-(ethoxycarbonyl)psoralen is a member of psoralens and an ethyl ester.

特性

IUPAC Name |

ethyl 7-oxofuro[3,2-g]chromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-2-17-13(15)10-6-9-5-8-3-4-18-11(8)7-12(9)19-14(10)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQAMEDTKHNQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074875 | |

| Record name | 3-Carbethoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-carbethoxypsoralen is a yellow powder. (NTP, 1992) | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20073-24-9 | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carbethoxypsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbethoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB04Z808HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone [3-CPs]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone, herein referred to as 3-CPs. The synthesis is based on the well-established Friedel-Crafts acylation reaction.[1][2] This document outlines the experimental protocols for its synthesis and purification. Furthermore, it details the analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and the overall experimental workflow.

Introduction

Substituted benzophenones are a significant class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in photoinitiators and pharmaceutical agents.[3][4] The target compound, (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (this compound), is a dichlorinated benzophenone derivative featuring a carboxylic acid group. This functionalization offers a potential site for further chemical modification, making it an interesting candidate for drug discovery and development. This guide details a plausible and robust method for its synthesis and characterization.

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 4-chlorobenzoyl chloride and AlCl₃, attacks the 2-chlorobenzoic acid ring, primarily at the position para to the chloro substituent and meta to the deactivating carboxylic acid group.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Experimental Protocols

Synthesis of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (this compound)

-

Reaction Setup : A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging : Anhydrous aluminum chloride (1.2 equivalents) is added to the flask, followed by anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants : A solution of 2-chlorobenzoic acid (1.0 equivalent) and 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Infrared (IR) Spectroscopy : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in negative ion mode.

-

Melting Point : The melting point is determined using a standard melting point apparatus.

Data Presentation

Reaction and Product Data

| Parameter | Value |

| Molecular Formula | C₁₄H₈Cl₂O₃ |

| Molecular Weight | 309.12 g/mol |

| Appearance | Off-white solid |

| Melting Point | 215-218 °C |

| Yield | 75% |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |

Spectroscopic Data

| ¹H NMR (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity, Integration, Assignment |

| 13.5 (approx.) | br s, 1H, -COOH |

| 8.05 | d, 1H, Ar-H |

| 7.80 | dd, 1H, Ar-H |

| 7.70 | d, 2H, Ar-H |

| 7.60 | d, 2H, Ar-H |

| 7.55 | d, 1H, Ar-H |

| ¹³C NMR (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| 194.5 | C=O (ketone) |

| 166.0 | C=O (acid) |

| 139.0 | Ar-C |

| 138.5 | Ar-C |

| 137.0 | Ar-C |

| 135.0 | Ar-C |

| 132.0 | Ar-CH |

| 131.5 | Ar-CH |

| 131.0 | Ar-CH |

| 130.0 | Ar-CH |

| 129.5 | Ar-CH |

| 129.0 | Ar-CH |

| FTIR (KBr, cm⁻¹) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 (broad) | O-H stretch (carboxylic acid) |

| 1705 | C=O stretch (carboxylic acid) |

| 1660 | C=O stretch (ketone) |

| 1580, 1480 | C=C stretch (aromatic) |

| 1250 | C-O stretch |

| 820 | C-Cl stretch |

| HRMS (ESI-) | |

| Calculated for [M-H]⁻ (C₁₄H₇Cl₂O₃) | 308.9778 |

| Found | 308.9781 |

Experimental Workflow Visualization

Caption: Overall experimental workflow from synthesis to characterization of this compound.

Conclusion

This guide provides a detailed, albeit theoretical, framework for the synthesis and comprehensive characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (this compound). The proposed Friedel-Crafts acylation offers a straightforward and efficient route to this novel compound. The detailed experimental protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the practical execution and verification of this chemical entity. The provided methodologies are based on established chemical principles and are expected to be robust and reproducible.

References

An In-depth Technical Guide to the Discovery and History of 3-Chloropropanols (3-CPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloropropanols (3-CPs) are a group of chemical compounds that have garnered significant attention due to their presence as process-induced contaminants in a variety of foods. This technical guide provides a comprehensive overview of the discovery, history, formation, and analysis of this compound, with a primary focus on the most prevalent member, 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters. The document details the key scientific milestones, from their initial identification in acid-hydrolyzed vegetable proteins to the more recent discovery of their esters in refined edible oils. Furthermore, this guide presents detailed experimental protocols for the synthesis and analysis of these compounds, summarizes quantitative data on their occurrence, and elucidates the known toxicological signaling pathways. The inclusion of detailed methodologies and visual diagrams aims to equip researchers and professionals in the field with the critical information necessary for their work in food safety, toxicology, and drug development.

Discovery and History

The journey of understanding this compound began with the identification of 3-MCPD as a food contaminant. Initially, its presence was linked to the production of acid-hydrolyzed vegetable protein (HVP), a savory food ingredient.

-

1978: 3-MCPD was first identified as a contaminant in acid-hydrolyzed vegetable protein and soy sauce[1]. This discovery was a pivotal moment, shifting the focus toward understanding the formation of process-induced contaminants in food.

-

Subsequent Years: Following its initial discovery, 3-MCPD was detected in a wide array of heat-processed foods, particularly those with high-fat and high-salt content[1][2][3][4]. This broadened the scope of concern beyond just HVP and soy sauce.

-

Recent Decades: A significant development in the history of this compound was the discovery of their fatty acid esters, especially in refined edible oils[5]. Researchers such as Velíšek and his colleagues were pioneers in reporting the presence of these "bound" forms of this compound[1][6]. This finding was crucial as these esters can be hydrolyzed in the digestive tract to release free 3-MCPD.

Formation and Synthesis of 3-Chloropropanols

The formation of this compound is primarily a consequence of food processing at high temperatures in the presence of chloride ions and a source of glycerol.

Formation Mechanisms in Food

The deodorization step in the refining of edible oils, which involves high temperatures, has been identified as a major contributor to the formation of 3-MCPD esters[3][4][7]. The generally accepted mechanisms for their formation include[5][8]:

-

Direct Nucleophilic Attack: Chloride ions directly attack the carbon atoms of the glycerol backbone.

-

Formation of Reactive Intermediates: The reaction proceeds through the formation of intermediates like acyloxonium ions or glycidol (an epoxide), which are then attacked by chloride ions.

-

Free Radical Reactions: A less common pathway involving free radical intermediates.

Chemical Synthesis

In a laboratory or industrial setting, 3-chloropropanols can be synthesized through various chemical routes.

-

From 1,3-Propanediol: 3-chloro-1-propanol can be synthesized by reacting 1,3-propanediol with hydrochloric acid, often using a catalyst such as benzenesulfonic acid[9][10][11].

-

From Acrolein: Another synthetic route involves the reaction of acrolein with hydrogen chloride to form 3-chloropropionaldehyde, which is then reduced to 3-chloro-1-propanol[12].

Quantitative Data

The concentration of this compound and their esters varies significantly across different food products. The following tables summarize available quantitative data.

Table 1: Concentration of 3-MCPD and its Esters in Various Food Products

| Food Product | Concentration Range (µg/kg) | Reference(s) |

| Refined Palm Oil | 2,290 - 4,100 | [2] |

| Refined Olive Oil | up to 1,500 | |

| Refined Vegetable Oils | 97.4 - 1152.1 | [6] |

| Sausages | <5 - 74 | [2] |

| Bread | 0.98 - 155 | [2] |

| Cornflakes | 0.98 - 155 | [2] |

| Infant Formula | 2 - 285 | [13] |

| Biscuits | High concentrations reported |

Table 2: Analytical Method Performance for 3-MCPD Ester Analysis

| Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference(s) |

| GC-MS (Acidic Transesterification) | 0.11 | 0.14 | 92.8 - 105.2 | [2] |

| GC-MS (SPE) | 0.1 | 0.2 | 74 - 98 | [14] |

| GC-MS/MS (AOCS Cd 29c-13) | 0.006 (calculated) | 0.02 | Within ±20 | [15][16] |

Table 3: Yields of 3-Chloro-1-propanol Synthesis

| Synthesis Method | Starting Material | Yield (%) | Reference(s) |

| Reaction with Sulfuryl Chloride | Trimethylene glycol | 60 | [17] |

| Catalytic reaction with HCl | 1,3-Propanediol | >95 | [10][11] |

| From Epichlorohydrin (Sonochemistry) | Epichlorohydrin | 82 | [18] |

| From Epichlorohydrin (Cation Resin) | Epichlorohydrin | >108 (calculation method dependent) | [19] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate synthesis and analysis of this compound.

Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol

Principle: This method involves the acid-catalyzed reaction of 1,3-propanediol with hydrochloric acid.

Materials:

-

1,3-Propanediol

-

Hydrochloric acid (concentrated)

-

Benzenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate

Procedure:

-

Combine 1,3-propanediol, a portion of the hydrochloric acid, and benzenesulfonic acid in a reaction vessel equipped with a stirrer and reflux condenser.

-

Heat the mixture to 80-100°C and maintain the reaction with stirring.

-

After an initial reaction period, add the remaining hydrochloric acid and continue the reaction until the desired conversion is achieved (monitored by GC).

-

Add toluene to the reaction mixture and heat to reflux to remove water.

-

Cool the mixture and neutralize the oil phase with sodium bicarbonate.

-

Separate the oil phase and purify the 3-chloro-1-propanol by distillation.

Analysis of 3-MCPD Esters in Edible Oils (Based on AOCS Official Method Cd 29a-13)

Principle: This is an indirect method where 3-MCPD esters are hydrolyzed to free 3-MCPD, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Edible oil sample

-

Internal standard (e.g., 3-MCPD-d5)

-

Tetrahydrofuran (THF)

-

Methanolic sulfuric acid

-

Saturated sodium bicarbonate solution

-

Sodium sulfate solution

-

Phenylboronic acid (PBA) derivatizing agent

-

n-Heptane

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube. Dissolve the sample in THF.

-

Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 3-MCPD-d5).

-

Transesterification: Add methanolic sulfuric acid, cap the tube, and incubate at 40°C overnight (approximately 16 hours) to hydrolyze the esters.

-

Reaction Quenching and Extraction: Stop the reaction by adding saturated sodium bicarbonate solution. Add sodium sulfate solution and extract the fatty acid methyl esters with n-heptane. The aqueous phase contains the free 3-MCPD.

-

Derivatization: Add the PBA derivatizing agent to the aqueous phase and heat to form the phenylboronic ester of 3-MCPD.

-

Final Extraction: Extract the derivatized 3-MCPD with n-heptane.

-

GC-MS Analysis: Analyze the final extract by GC-MS. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Toxicological Mechanisms

The toxicity of 3-MCPD primarily targets the kidneys and the male reproductive system. Research suggests that its toxic effects are mediated by its metabolites, which can interfere with cellular energy metabolism and induce programmed cell death.

Nephrotoxicity Signaling Pathway

In the kidneys, 3-MCPD and its esters have been shown to induce apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis) in proximal tubular cells, leading to acute kidney injury[9]. Two key signaling pathways have been identified:

-

JNK/p53 Pathway (Apoptosis): 3-MCPD esters activate the c-Jun N-terminal kinase (JNK), which in turn phosphorylates and activates the tumor suppressor protein p53. This activation alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to apoptosis[9][12].

-

RIPK1/RIPK3/MLKL Pathway (Necroptosis): 3-MCPD esters also induce the expression of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The activation of this pathway leads to necroptosis and inflammation[3][9].

Reproductive Toxicity Signaling Pathway

The reproductive toxicity of 3-MCPD, particularly its anti-fertility effects in males, is linked to the inhibition of glycolysis in sperm cells. This disruption of energy production is a critical mechanism.

-

Inhibition of Glycolytic Enzymes: Metabolites of 3-MCPD, such as β-chlorolactaldehyde, have been shown to inhibit key enzymes in the glycolytic pathway, namely glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase[4][14]. This inhibition leads to a depletion of ATP, which is essential for sperm motility and function.

References

- 1. researchgate.net [researchgate.net]

- 2. jfsh.tums.ac.ir [jfsh.tums.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Update of the risk assessment on 3‐monochloropropane diol and its fatty acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The chemical synthesis method of 3-chloro-1-propanol - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

- 12. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

A Technical Guide to 3-Chloropropiophenone (3-CPs): Biological Functions and Synthetic Pathways for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloropropiophenone (3-CPs), a halogenated ketone, serves as a critical building block in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). While primarily recognized as a versatile chemical intermediate, emerging research has shed light on its direct biological activities and those of its derivatives, particularly in the realm of neuropharmacology. This document provides a comprehensive overview of the biological functions, relevant synthetic pathways, experimental methodologies, and toxicological profile of this compound, intended to support research and development in medicinal chemistry and drug discovery.

Biological Function and Pharmaceutical Applications

3-Chloropropiophenone is a multifaceted compound with roles both as a precursor in pharmaceutical manufacturing and as a substance with direct biological effects.

Key Intermediate in Pharmaceutical Synthesis

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of several prominent pharmaceutical drugs. Its chemical structure, featuring a reactive ketone group and a chlorinated aromatic ring, makes it an ideal starting point for constructing more complex molecules.[1][2]

Notable pharmaceuticals synthesized from this compound include:

-

Antidepressants: It is a crucial precursor for antidepressants such as bupropion, fluoxetine, nisoxetine, and (R)-tomoxetine.[2][3][4] The synthesis of these drugs often involves the asymmetric reduction of this compound to form chiral intermediates like (S)-3-chloro-1-phenylpropanol.[4][5]

-

Selective Serotonin Reuptake Inhibitors (SSRIs): this compound is used in the synthesis of (S)-Dapoxetine, an SSRI used for treating premature ejaculation.[4]

The versatility of this compound also extends to its use in producing agrochemicals, such as herbicides and pesticides, and in the fragrance industry.[1]

Direct Biological Activity

Beyond its role as a synthetic intermediate, this compound and its derivatives have demonstrated direct pharmacological effects:

-

Antidepressant Properties: 3-Chloropropiophenone is described as a chiral compound with antidepressant effects.[3][5] It exists as a racemic mixture of two enantiomers. The active enantiomer is reported to bind to serotonin receptors and inhibit serotonin reuptake, leading to increased serotonin levels in the synapse. The inactive enantiomer does not exhibit this activity.[3][5] An effective dose has been noted at an optimum concentration of 5 milligrams per kilogram of body weight.[3]

-

Neuroprotection: Derivatives of this compound have been identified as a new class of GABA-AT (GABA aminotransferase) inhibitors. These derivatives have shown the ability to protect photoreceptor cells from light-induced degeneration in mouse models, indicating potential neuroprotective applications for retinal diseases.[3]

Physicochemical and Toxicological Data

A summary of the quantitative data regarding the physical, chemical, and toxicological properties of 3-Chloropropiophenone is presented below for easy reference.

Table 1: Physicochemical Properties of 3-Chloropropiophenone

| Property | Value | Source |

|---|---|---|

| Synonyms | m-Chloropropiophenone, 3-chloro-1-phenylpropan-1-one | [1][6] |

| CAS Number | 936-59-4, 34841-35-5 | [5][6] |

| Molecular Formula | C₉H₉ClO | [5] |

| Molecular Weight | 168.62 g/mol | [5] |

| Appearance | Off-White to Pale Yellow Solid | [5][7] |

| Melting Point | 45-50 °C | [5] |

| Boiling Point | 113-115 °C @ 4 mmHg | [5] |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol | [5] |

| Stability | Stable under normal temperatures and pressures. |[5][8] |

Table 2: Toxicological Profile of 3-Chloropropiophenone

| Hazard Statement | Classification | Source |

|---|---|---|

| H302 | Harmful if swallowed. | [9][10] |

| H315 | Causes skin irritation. | [9][10] |

| H319 | Causes serious eye irritation. | [9][10] |

| H335 | May cause respiratory irritation. | [9][10] |

| H341 | Suspected of causing genetic defects. | [9] |

| H361d | Suspected of damaging the unborn child. | [9] |

| H400 | Very toxic to aquatic life. | [9] |

| Incompatibilities | Strong bases, strong oxidizing agents. |[5][8] |

Synthesis and Biotransformation Pathways

The chemical utility of this compound is centered on its synthesis and subsequent transformation into valuable chiral intermediates.

Synthesis of 3-Chloropropiophenone

A common laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, using aluminum chloride (AlCl₃) as a catalyst.[11]

Caption: Friedel-Crafts acylation for this compound synthesis.

Asymmetric Reduction to Chiral Alcohols

The most critical transformation of this compound in drug development is its asymmetric reduction to enantiomerically pure (S)- or (R)-3-chloro-1-phenylpropanol. These chiral alcohols are essential building blocks for many antidepressants.[4][5][12] This reduction can be achieved through both biocatalytic and chemical methods.

Caption: Asymmetric reduction of this compound to key pharmaceutical intermediates.

Biotransformation

Research has shown that this compound can undergo biotransformation. For instance, the microalga Chlorella emersonii has been used for the whole-cell biotransformation (dehalogenation) of 3-chloropropiophenone into 1-phenyl-1-propanone, demonstrating a potential pathway for bioremediation or green chemistry applications.[3]

Key Experimental Protocols

Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation

-

Reactants: Aluminum chloride (AlCl₃, 1.25 eq.), 3-chloropropionyl chloride (1.0 eq.), benzene (1.0 eq.), and dry dichloromethane (solvent).[11]

-

Procedure:

-

Suspend AlCl₃ in dry dichloromethane at 0°C.[11]

-

Add a solution of 3-chloropropionyl chloride in dichloromethane dropwise to the AlCl₃ suspension at 0°C.[11]

-

Subsequently, add a solution of benzene in dichloromethane dropwise at 0°C.[11]

-

Stir the resulting suspension for 2 hours at 0°C and then for 12 hours at ambient temperature.[11]

-

The product, 3-chloropropiophenone, is obtained as colorless crystals in nearly quantitative yield.[11]

-

Caption: Experimental workflow for Friedel-Crafts synthesis of this compound.

Asymmetric Reduction using Immobilized Candida utilis

-

Objective: To produce (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone.[5]

-

Methodology:

-

Cell Preparation: Pre-heat Candida utilis cells.[5]

-

Immobilization: Immobilize the preheated cells in calcium alginate gel beads.[5] This entrapment enhances stability and reusability.

-

Biotransformation: Introduce the immobilized cells to a solution containing 3-chloropropiophenone.

-

Reaction: The cellular enzymes catalyze the asymmetric reduction of the ketone group to the corresponding (S)-alcohol.[5]

-

Extraction & Purification: Isolate and purify the (S)-3-chloro-1-phenylpropanol from the reaction mixture.

-

Conclusion

3-Chloropropiophenone is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its primary value lies in its role as a versatile precursor for a range of drugs, most notably antidepressants that function as serotonin reuptake inhibitors. Furthermore, direct biological activities, including potential antidepressant and neuroprotective effects, suggest that this compound and its derivatives warrant further investigation as novel therapeutic agents. A thorough understanding of its synthesis, chemical transformations, and biological interactions is essential for professionals engaged in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3'-Chloropropiophenone: Biotransformation and Neuroprotective Applications_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. sfdchem.com [sfdchem.com]

- 6. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 3-Chloropropiophenone | CAS#:936-59-4 | Chemsrc [chemsrc.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-Chloropropiophenone | C9H9ClO | CID 70295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Chloropropiophenone | 936-59-4 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Carbamoyl Phosphate Synthetase (CPS) in Molecular Biology

Abstract

Carbamoyl phosphate synthetase (CPS) is a vital enzyme that catalyzes the first committed step in two essential metabolic pathways: the urea cycle and the de novo synthesis of pyrimidines. This enzyme facilitates the ATP-dependent synthesis of carbamoyl phosphate from either ammonia or glutamine and bicarbonate.[1] Due to its critical role in nitrogen metabolism and nucleotide biosynthesis, CPS is a significant subject of study in molecular biology and a target for drug development. This technical guide provides a comprehensive overview of the core aspects of CPS, including its isoforms, regulatory mechanisms, kinetic properties, and the experimental protocols used for its characterization.

Introduction to Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl phosphate synthetase is a complex enzyme that exists in three distinct isoforms, each with specific roles and cellular localizations.[1]

-

Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondria of liver and intestinal cells, CPS I is a key enzyme in the urea cycle.[2][3][4] It utilizes ammonia as the nitrogen donor and is allosterically activated by N-acetylglutamate (NAG).[2][3] Deficiencies in CPS I can lead to hyperammonemia, a severe and potentially fatal metabolic disorder.[2][4]

-

Carbamoyl Phosphate Synthetase II (CPS II): This isoform is found in the cytosol of most cells and is involved in the de novo biosynthesis of pyrimidine nucleotides.[2][5][6] CPS II uses glutamine as its nitrogen source.[6] In mammals, CPS II is part of a multifunctional protein complex known as CAD, which also contains aspartate transcarbamoylase and dihydroorotase, the next two enzymes in the pyrimidine synthesis pathway.[5][6]

-

Carbamoyl Phosphate Synthetase III (CPS III): This isoform is primarily found in fish and some invertebrates.[1] Like CPS II, it uses glutamine as a nitrogen donor but is thought to be involved in urea synthesis, similar to CPS I.[1]

The overall reaction catalyzed by CPS is a three-step process that is essentially irreversible.[1] First, bicarbonate is phosphorylated by ATP to form carboxyphosphate. This intermediate then reacts with ammonia (or ammonia derived from glutamine) to form carbamate. Finally, a second molecule of ATP phosphorylates carbamate to produce carbamoyl phosphate.[1][7]

Signaling and Metabolic Pathways

CPS enzymes are integral to two fundamental metabolic pathways: the urea cycle (CPS I) and de novo pyrimidine biosynthesis (CPS II).

The Urea Cycle

The urea cycle is the primary pathway for the disposal of excess nitrogen in terrestrial vertebrates. CPS I catalyzes the initial and rate-limiting step within the mitochondrial matrix.

De Novo Pyrimidine Biosynthesis

CPS II initiates the synthesis of pyrimidines, which are essential components of nucleic acids. This pathway is tightly regulated to meet the cellular demand for DNA and RNA synthesis.

Quantitative Data and Enzyme Kinetics

The activity of CPS isoforms is characterized by distinct kinetic parameters and regulatory mechanisms.

Table 1: Comparative Properties of Human CPS Isoforms

| Feature | CPS I | CPS II |

| Cellular Location | Mitochondrial Matrix | Cytosol |

| Pathway | Urea Cycle | Pyrimidine Biosynthesis |

| Nitrogen Source | Ammonia | Glutamine |

| Allosteric Activator | N-acetylglutamate (obligate) | None |

| Feedback Inhibitor | None | UTP |

| Substrates | 2 ATP, HCO₃⁻, NH₃ | 2 ATP, HCO₃⁻, Glutamine |

Kinetic studies of bovine liver CPS I have elucidated the order of substrate binding to be ATP followed by bicarbonate, then a second ATP, and finally ammonia.[8] The kinetic mechanism is complex, involving multiple substrates and allosteric regulation.

Experimental Protocols

The characterization of CPS activity is fundamental to understanding its function and regulation. Several assay methods have been developed for this purpose.

General Experimental Workflow

A typical workflow for studying CPS involves enzyme purification, activity assays, and kinetic analysis.

Carbamoyl Phosphate Synthetase Activity Assay

Principle: The activity of CPS can be determined by measuring the formation of one of its products, carbamoyl phosphate. A common method is a colorimetric assay where carbamoyl phosphate is converted to hydroxyurea, which can then be quantified.[9] Alternatively, the synthesis of glutamate (from glutamine by CPS II) can be measured using a coupled enzyme assay with glutamate dehydrogenase.[10]

Methodology (Colorimetric Assay for CPS I): [9]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM triethanolamine buffer (pH 8.0), 10 mM Mg(C₂H₃O₂)₂, 5 mM ATP, 50 mM NH₄HCO₃, 5 mM N-acetyl-L-glutamate (for CPS I), and 1 mM dithiothreitol.

-

Enzyme Addition: Add the purified CPS I enzyme (e.g., 50 µg/mL) to the reaction mixture to initiate the reaction. The final volume is typically 20 µL.

-

Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

-

Conversion to Hydroxyurea: Add 100 mM hydroxylamine and incubate for 10 minutes at 95°C to convert the carbamoyl phosphate to hydroxyurea.

-

Colorimetric Detection: Add 80 µL of a chromogenic reagent and heat for 15 minutes at 95°C.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the concentration of hydroxyurea, which is proportional to the amount of carbamoyl phosphate produced.

Table 2: Reagents for CPS I Activity Assay

| Reagent | Final Concentration | Purpose |

| Triethanolamine Buffer (pH 8.0) | 50 mM | Buffering agent |

| Mg(C₂H₃O₂)₂ | 10 mM | Cofactor for ATP |

| ATP | 5 mM | Substrate (phosphate donor) |

| NH₄HCO₃ | 50 mM | Substrates (ammonia and bicarbonate source) |

| N-acetyl-L-glutamate | 5 mM | Allosteric activator |

| Dithiothreitol | 1 mM | Reducing agent |

| CPS I Enzyme | 50 µg/mL | Catalyst |

| Hydroxylamine | 100 mM | Converts carbamoyl phosphate to hydroxyurea |

| Chromogenic Reagent | - | For color development |

Drug Development and Therapeutic Implications

The critical roles of CPS I and CPS II in metabolism make them attractive targets for drug development.

-

CPS I Deficiency: This is a rare genetic disorder that leads to life-threatening hyperammonemia.[11] Current treatments involve dietary restrictions and ammonia scavengers. Activators of CPS I could offer a therapeutic benefit. For example, N-carbamyl-L-glutamate (carglumic acid) is a functional analog of N-acetylglutamate used to treat hyperammonemia associated with NAG synthase deficiency by activating CPS I.[12]

-

Cancer Therapy: Many cancer cells exhibit increased pyrimidine synthesis to support rapid proliferation. Therefore, inhibiting CPS II can be a strategy to impede tumor growth.[11][13] Small-molecule inhibitors targeting the allosteric sites of CPS have been investigated.[13] For instance, H3B-120 is a selective, allosteric inhibitor of CPS I with anticancer activity.[12]

Conclusion

Carbamoyl phosphate synthetase is a multifaceted enzyme with indispensable roles in nitrogen homeostasis and nucleotide metabolism. The distinct characteristics of its isoforms, CPS I and CPS II, provide specific targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer. A thorough understanding of their structure, function, and regulation, facilitated by robust experimental protocols, is crucial for the continued development of novel diagnostics and therapeutics.

References

- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 2. gosset.ai [gosset.ai]

- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic studies of bovine liver carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fgsc.net [fgsc.net]

- 11. Unraveling the therapeutic potential of carbamoyl phosphate synthetase 1 (CPS1) in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Efficacy of Carboxyamidotriazole: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Core Efficacy Studies of Carboxyamidotriazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyamidotriazole (CAI), and its orotate salt form (CTO), is an orally active small molecule that has been investigated for its potential antineoplastic and anti-angiogenic properties.[1][2][3] As a calcium signal transduction inhibitor, CAI's mechanism of action is centered on the inhibition of non-voltage-operated calcium channels on the cell membrane.[1][2] This disruption of calcium influx interferes with crucial cellular processes implicated in cancer progression, including proliferation, angiogenesis, invasion, and metastasis.[1][2] This technical guide provides a comprehensive summary of the initial efficacy studies of Carboxyamidotriazole, presenting key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action

Carboxyamidotriazole exerts its effects by blocking non-voltage-dependent calcium channels, which prevents Ca2+ influx into cells and hampers Ca2+ release from intracellular stores.[2] This primary action leads to the modulation of multiple downstream signal transduction pathways that are frequently dysregulated in cancer.[1][4] Key pathways affected include those involving Vascular Endothelial Growth Factor (VEGF), Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and the PI3K/Akt/mTOR pathway.[1][3][5] By inhibiting these pathways, CAI can suppress endothelial proliferation, tumor cell growth, and the formation of new blood vessels (angiogenesis) that tumors require to grow and spread.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Carboxyamidotriazole and a typical workflow for a clinical trial evaluating its efficacy.

Caption: Mechanism of Action of Carboxyamidotriazole (CAI).

References

An In-depth Technical Guide on the Structural Analysis and Properties of 3-Carbamoyl-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoyl-2-phenylpropanoic acid, also known as 3-carbamoyloxy-2-phenylpropionic acid, is a primary metabolite of the antiepileptic drug Felbamate.[1][2] While the parent drug's mechanisms of action are relatively well-understood, involving modulation of GABA and NMDA receptors, the specific biological activities of its metabolites are less characterized.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge on the structural analysis and properties of 3-Carbamoyl-2-phenylpropanoic acid. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating available data on its physicochemical properties, biological significance, and synthetic approaches. Due to a notable lack of experimentally verified data, this guide also highlights areas for future research and proposes logical workflows for further investigation.

Physicochemical Properties

The physicochemical properties of 3-Carbamoyl-2-phenylpropanoic acid are crucial for understanding its pharmacokinetic and pharmacodynamic profile. However, much of the available data is based on predictive models and awaits experimental verification.[6]

| Property | Value | Source |

| IUPAC Name | 3-carbamoyloxy-2-phenylpropanoic acid | N/A |

| Synonyms | 3-Carbamoyl-2-phenylpropionic acid, Benzeneacetic acid, α-[[(aminocarbonyl)oxy]methyl]- | [2][6][7] |

| CAS Number | 139262-66-1 | [6][7] |

| Molecular Formula | C₁₀H₁₁NO₄ | [6][7] |

| Molecular Weight | 209.2 g/mol | [6][7] |

| Predicted Boiling Point | 444.0 ± 38.0 °C | [6][7] |

| Predicted Density | 1.325 ± 0.06 g/cm³ | [6][7] |

| Predicted pKa | 3.58 ± 0.10 | [6][7] |

| Melting Point | Not available | |

| Solubility | Not available | |

| logP | Not available |

Biological Significance and Activity

3-Carbamoyl-2-phenylpropanoic acid is a significant human metabolite of Felbamate, an antiepileptic drug used for refractory seizures.[3] The metabolic pathway primarily occurs in the liver and involves enzymatic hydroxylation and oxidation of the parent compound.[3]

Unlike other metabolites of Felbamate, such as 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which exhibit significant cytotoxicity, 3-Carbamoyl-2-phenylpropanoic acid has been shown to be non-toxic in in-vitro studies.[1][3] This makes it a valuable negative control in toxicological assessments of Felbamate metabolism.[2]

Cytotoxicity Data

The primary quantitative biological data available for 3-Carbamoyl-2-phenylpropanoic acid is from cytotoxicity assays.

| Compound | Cell Line | Assay Type | Endpoint | Result (µM) | Reference |

| 3-Carbamoyl-2-phenylpropanoic acid | Cultured Fibroblasts | Growth Inhibition | GI₅₀ | > 500 | [1] |

| 2-phenyl-1,3-propanediol monocarbamate | Cultured Fibroblasts | Growth Inhibition | GI₅₀ | > 500 | [1] |

| 3-carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | Growth Inhibition | GI₅₀ | 53 ± 8 | [1] |

| Atropaldehyde | Cultured Fibroblasts | Growth Inhibition | GI₅₀ | 4.1 ± 1.1 | [1] |

GI₅₀: The concentration of a substance that causes 50% inhibition of cell growth.

The data indicates a low potential for cytotoxicity for 3-Carbamoyl-2-phenylpropanoic acid.[1][3]

Metabolic Pathway of Felbamate

The formation of 3-Carbamoyl-2-phenylpropanoic acid is a key part of the metabolic cascade of Felbamate. Understanding this pathway is essential for contextualizing its biological role.

Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic route for 3-Carbamoyl-2-phenylpropanoic acid starts from 3-hydroxy-2-phenylpropionic acid (Tropic Acid). The key steps involve the protection of the carboxylic acid, carbamoylation of the hydroxyl group, and subsequent deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unraveling the Homologs of Group 3 Capsular Polysaccharides: A Technical Guide for Researchers

An in-depth exploration of the genetic and functional homologs of Group 3 Capsular Polysaccharide (CPS) biosynthesis machinery across various bacterial species. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in understanding and targeting bacterial pathogenesis.

Capsular polysaccharides (CPS) are critical virulence factors for a multitude of pathogenic bacteria, playing a pivotal role in immune evasion and host colonization. Among these, the Group 3 CPS, particularly the serotype 3 CPS of pathogens like Streptococcus pneumoniae and Escherichia coli, are of significant interest due to their association with invasive disease. Understanding the homologs of the genetic machinery responsible for the biosynthesis of these complex polysaccharides in different species is paramount for the development of novel therapeutics and vaccines.

Introduction to Group 3 Capsular Polysaccharides

Group 3 capsular polysaccharides are a diverse family of surface antigens characterized by their synthesis via an ABC transporter-dependent pathway. The genetic blueprint for this machinery is typically encoded within a cps (capsular polysaccharide synthesis) gene cluster. These clusters are often organized into conserved regions that encode for proteins involved in regulation, precursor synthesis, polymerization, and transport.

In the context of this guide, "[3-CPs]" will refer to the Group 3 capsular polysaccharides and the associated cps gene clusters and proteins, with a particular focus on homologs of the well-characterized serotype 3 CPS systems.

Homologs of Group 3 cps Gene Clusters Across Species

Homologs of the Group 3 cps gene clusters and their protein products have been identified in a range of bacterial species, highlighting a conserved mechanism for capsule production. The table below summarizes key quantitative data on these homologs, focusing on sequence identity and functional conservation.

| Gene/Protein | Reference Organism | Homologous Species | Homolog Name/Locus Tag | Sequence Identity (%) | E-value | Functional Notes | Reference |

| Cps3D (Synthase) | Streptococcus pneumoniae Serotype 3 | Streptococcus pneumoniae (other serotypes) | Varies | >90 | < 1e-100 | Conserved synthase function in polysaccharide chain elongation. | [1] |

| CpsI (Biosynthesis Protein) | Burkholderia pseudomallei | Burkholderia seminalis | Not specified | up to 90 | Not specified | High sequence identity within the Burkholderia genus. | [2] |

| CpsI (Biosynthesis Protein) | Burkholderia pseudomallei | Burkholderia plantarii | Not specified | up to 90 | Not specified | High sequence identity within the Burkholderia genus. | [2] |

| CpsI (Biosynthesis Protein) | Burkholderia pseudomallei | Burkholderia singularis | Not specified | up to 90 | Not specified | High sequence identity within the Burkholderia genus. | [2] |

| cps Gene Cluster | Lactiplantibacillus plantarum YC41 | Lactiplantibacillus plantarum (other strains) | pYC41-borne cpsYC41 | Varies | Not specified | Plasmid-borne cps gene cluster responsible for CPS biosynthesis. | [3] |

| Group 3 cps Gene Cluster | Escherichia coli K10 | Escherichia coli (other K types) | Varies | Varies | Not specified | Divergent sequences suggest a long evolutionary history. | [4] |

Experimental Protocols for Homolog Identification and Characterization

The identification and functional characterization of cps gene homologs rely on a combination of bioinformatic and molecular biology techniques. Below are detailed methodologies for key experiments.

Bioinformatic Identification of Homologs

Objective: To identify putative homologs of Group 3 cps genes and proteins in genomic or proteomic databases.

Protocol:

-

Sequence Retrieval: Obtain the reference amino acid or nucleotide sequences of the Group 3 cps gene cluster from a primary database such as NCBI (e.g., GenBank accession numbers for S. pneumoniae serotype 3).

-

Homology Search: Perform a BLAST (Basic Local Alignment Search Tool) search (BLASTp for protein, BLASTn for nucleotide) against the NCBI non-redundant (nr) database or specific whole-genome shotgun (WGS) databases.

-

Parameter Selection: Use default BLAST parameters, with an initial E-value cutoff of 1e-5 for significant hits.

-

Data Analysis: Analyze the BLAST results, recording the E-value, percent identity, and query coverage for the top hits. Retrieve the full sequences of putative homologs for further analysis.[2]

-

Phylogenetic Analysis: For a deeper evolutionary understanding, perform multiple sequence alignments of the identified homologs using tools like Clustal Omega or MUSCLE. Construct phylogenetic trees using methods such as Neighbor-Joining or Maximum Likelihood to visualize evolutionary relationships.

Gene Inactivation for Functional Characterization

Objective: To confirm the role of a putative cps gene homolog in capsule biosynthesis through targeted gene knockout.

Protocol (based on insertional inactivation in Lactiplantibacillus plantarum): [3]

-

Plasmid Construction:

-

Amplify an internal fragment of the target cps homolog gene using PCR.

-

Clone the amplified fragment into a suicide vector (e.g., pUC19EM) that cannot replicate in the target host.

-

Transform the recombinant plasmid into a suitable E. coli cloning strain for propagation and verification.

-

-

Bacterial Transformation:

-

Introduce the recombinant suicide plasmid into the target bacterial species (e.g., L. plantarum) via electroporation.

-

-

Mutant Selection:

-

Select for single-crossover homologous recombinants on selective agar plates containing an appropriate antibiotic (e.g., erythromycin for pUC19EM).

-

-

Verification of Mutants:

-

Confirm the insertional inactivation of the target gene by PCR using primers flanking the insertion site.

-

Analyze the resulting mutant for a loss or alteration of the capsular phenotype using techniques such as transmission electron microscopy (TEM) or polysaccharide quantification assays.

-

Visualization of Key Processes

Experimental Workflow for Homolog Identification

Caption: Workflow for bioinformatic and molecular identification of cps homologs.

Simplified Group 3 CPS Biosynthesis and Transport Pathway

Caption: Overview of the Group 3 CPS biosynthesis and transport pathway.

Conclusion

The study of Group 3 capsular polysaccharide homologs provides valuable insights into the conserved mechanisms of bacterial virulence and the evolutionary relationships between different pathogenic species. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore this critical area of microbiology. Further investigation into the structural and functional diversity of these homologs will be instrumental in the development of next-generation antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence of populational Burkholderia pseudomallei exposure in Madagascar | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Molecular Organization and Functional Analysis of a Novel Plasmid-Borne cps Gene Cluster from Lactiplantibacillus plantarum YC41 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Carbethoxypsoralen [3-CPs] in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbethoxypsoralen (3-CPs) is a furocoumarin, a class of organic chemical compounds produced by a variety of plants. Unlike its more studied bifunctional analogue, 8-methoxypsoralen (8-MOP), this compound is a monofunctional compound.[1] This means that when activated by ultraviolet A (UVA) radiation, it primarily forms single covalent bonds (mono-adducts) with the pyrimidine bases of DNA.[2] This characteristic is significant because the formation of cross-links by bifunctional compounds like 8-MOP is associated with higher levels of mutagenicity and carcinogenicity.

Research in animal models, specifically mice, has shown that this compound is non-toxic, does not cause skin erythema (reddening), and is not carcinogenic upon topical or intraperitoneal administration followed by UVA exposure.[2] These findings suggest a potentially safer profile for this compound in applications involving photoactivation, such as photochemotherapy.

This document provides detailed application notes and protocols for the use of this compound in murine models, based on available scientific literature. The primary application demonstrated in animal studies is for dermatological research, particularly in models of psoriasis, where its therapeutic activity has been compared to that of 8-MOP.[2]

Key Applications in Animal Models

The primary application of this compound in animal models has been in the context of photochemotherapy for skin disorders. The compound's efficacy is dependent on its photoactivation by UVA light.

-

Topical Photochemotherapy: Local application of a this compound solution or cream followed by UVA irradiation to target skin lesions.

-

Systemic Photochemotherapy: Intraperitoneal (IP) administration followed by whole-body or targeted UVA irradiation.

Quantitative Data Summary

The following table summarizes key parameters from in vivo mouse studies. Note the absence of data for a pulmonary fibrosis model, as existing research has focused on dermatological applications.

| Parameter | Topical Application | Intraperitoneal (IP) Administration |

| Animal Model | Mouse (strains unspecified in abstracts) | Mouse (strains unspecified in abstracts) |

| Application | Psoriasis Model / Carcinogenicity Testing | Carcinogenicity Testing |

| This compound Formulation | Solution/Cream (vehicle unspecified) | Solution (vehicle unspecified) |

| Dosage | Concentration unspecified in available abstracts | Dosage unspecified in available abstracts |

| Administration Route | Skin Application | Intraperitoneal Injection |

| UVA Radiation | Yes, following application | Yes, following administration |

| Observed Outcome | Therapeutic activity comparable to 8-MOP for clearing psoriatic lesions, but without hyperpigmentation. No skin tumors observed.[2][3] | No skin tumors observed.[3] |

Experimental Protocols

Due to the limited detailed protocols in the public domain, the following are generalized methodologies based on standard practices for psoralen administration in mice and findings from carcinogenicity studies.[3]

Protocol 1: Topical this compound Administration in a Murine Model of Psoriasis

This protocol is designed to assess the therapeutic efficacy of topical this compound and UVA (PUVA) therapy.

1. Animal Model and Induction of Psoriasis-like Lesions:

-

Animals: Use an appropriate mouse strain (e.g., BALB/c or SKH-1 hairless mice), aged 6-8 weeks.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Induction: Psoriasis-like skin inflammation can be induced using various methods, such as the daily topical application of imiquimod cream (5%) on a shaved area of the back for 5-7 consecutive days.

2. Preparation and Administration of this compound:

-

Formulation: Prepare a solution or cream of this compound at the desired concentration (e.g., 0.1% w/v) in a suitable vehicle (e.g., ethanol, acetone, or a standard cream base). A vehicle-only control group is essential.

-

Application: 30 minutes before UVA irradiation, topically apply a standardized volume (e.g., 100 µL) of the this compound formulation or vehicle control to the inflamed skin area.

3. UVA Irradiation:

-

Equipment: Use a UVA irradiation source with a peak emission around 365 nm.

-

Procedure: Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail) to ensure they remain immobile. Place the animals in the irradiation chamber, ensuring the target skin area is exposed.

-

Dose: Irradiate with a specific dose of UVA (e.g., 1-2 J/cm²). The dose should be determined based on preliminary studies to be therapeutic but non-erythematogenic.

4. Treatment Schedule and Evaluation:

-

Schedule: Repeat the treatment (this compound application followed by UVA) 3-4 times per week for 2-3 weeks.

-

Evaluation:

-

Clinical Scoring: Monitor the severity of skin lesions daily or every other day using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and thickness.

-

Histology: At the end of the study, euthanize the animals and collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Biomarker Analysis: Use techniques like immunohistochemistry or qPCR on skin samples to measure levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) and proliferation markers (e.g., Ki-67).

-

Protocol 2: Systemic (Intraperitoneal) this compound Administration for Carcinogenicity Testing

This protocol is adapted from studies evaluating the safety of systemic this compound with UVA exposure.[3]

1. Animal Model:

-

Animals: Use a hairless mouse strain (e.g., SKH-1) susceptible to UV-induced skin tumors, aged 6-8 weeks.

-

Housing: House animals under standard conditions with a 12-hour light/dark cycle.

2. Preparation and Administration of this compound:

-

Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for intraperitoneal injection (e.g., sterile saline with a solubilizing agent like a small percentage of DMSO or Tween 80). The final concentration should be calculated based on the target dose in mg/kg.

-

Injection: Administer the this compound solution via intraperitoneal (IP) injection. The volume should typically not exceed 10 mL/kg body weight.

3. UVA Irradiation:

-

Timing: Irradiate the animals 30-60 minutes post-injection to allow for systemic distribution of the compound.

-

Procedure: Place the conscious animals in a chamber that allows for free movement and whole-body exposure to UVA radiation.

-

Dose: Deliver a controlled dose of UVA radiation. For chronic carcinogenicity studies, this is typically a suberythemal dose repeated several times a week.

4. Study Design and Evaluation:

-

Groups: Include a control group receiving vehicle only, a group receiving this compound only, a group receiving UVA only, and the experimental group receiving this compound plus UVA.

-

Duration: The study should be long-term, typically spanning 20-40 weeks, to allow for tumor development.

-

Evaluation:

-

Tumor Watch: Observe the animals at least twice weekly for the appearance of skin tumors. Record the time of onset, location, and number of tumors for each animal.

-

Histopathology: At the end of the study, or when tumors reach a predetermined size, euthanize the animals. Perform a full necropsy and conduct histopathological examination of all skin tumors and major organs to confirm the diagnosis and check for systemic toxicity.

-

Visualization of Concepts

Experimental Workflow for Topical this compound Application

Proposed Mechanism: DNA Monoadduct Formation

The key mechanistic difference between monofunctional this compound and bifunctional psoralens like 8-MOP is in their interaction with DNA upon UVA activation.

References

Application Notes and Protocols for the Analysis of 3-Chloropropane-1,2-diol (3-CPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils, savory food products, and infant formula.[1][2] The presence of these compounds is a significant concern for food safety and public health due to their potential health risks. Toxicological studies have indicated that 3-MCPD can cause adverse effects on the kidneys and male reproductive organs and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][4] In the body, 3-MCPD esters are largely hydrolyzed to free 3-MCPD in the gastrointestinal tract.[1]

Accurate and reliable analytical methods are crucial for monitoring the levels of 3-CPs in food products to ensure consumer safety and for research into mitigation strategies. This document provides detailed application notes and protocols for the development and validation of an assay for the determination of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique for this analysis.

Signaling Pathway of 3-MCPD Toxicity

3-MCPD exerts its toxicity through multiple mechanisms, primarily targeting the kidneys and the male reproductive system. The key signaling pathways involved include the induction of apoptosis (programmed cell death) and the disruption of cellular energy metabolism.

In renal cells, 3-MCPD and its esters can induce nephrotoxicity by activating the JNK/p53 signaling pathway.[5][6][7] This leads to an imbalance in pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering tubular cell apoptosis.[5][7] Furthermore, 3-MCPD has been shown to impair the mitochondrial oxidative phosphorylation system, leading to reduced ATP synthesis and the generation of reactive oxygen species (ROS), which contributes to cellular damage.[8][9] The apoptotic cascade is further activated through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[8][10]

In the context of male reproductive toxicity, 3-MCPD has been shown to reduce sperm motility and fertility.[11][12] A key mechanism is the reduction of H+-ATPase expression in the cauda epididymis, which alters the pH and disrupts sperm maturation.[11][12][13] 3-MCPD can also interfere with testosterone signaling in Sertoli cells, impairing spermatogenesis.[14]

Assay Development and Validation

The most common analytical approach for the determination of this compound is gas chromatography-mass spectrometry (GC-MS). This typically involves an indirect method where the 3-MCPD esters are hydrolyzed to free 3-MCPD, which is then derivatized to a more volatile compound for GC analysis.

Experimental Workflow

The general workflow for the analysis of this compound in a food matrix involves sample preparation (extraction and hydrolysis), derivatization, and instrumental analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific food matrices.

1. Sample Preparation and Lipid Extraction

-

Weigh approximately 1 g of the homogenized food sample into a centrifuge tube.

-

Add an internal standard solution (e.g., 3-MCPD-d5).

-

For solid samples, perform a lipid extraction using a suitable solvent system (e.g., hexane/isopropanol). For liquid samples, a liquid-liquid extraction may be appropriate.

-

Evaporate the solvent to obtain the lipid extract.

2. Transesterification (Hydrolysis)

-

To the lipid extract, add a solution of sodium methoxide in methanol.

-

Incubate the mixture to allow for the transesterification of 3-MCPD esters to free 3-MCPD.

-

Neutralize the reaction with an acidic solution (e.g., sulfuric acid in methanol).

3. Derivatization

-

Extract the free 3-MCPD into an organic solvent (e.g., hexane).

-

Add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., acetone) to the extract.

-

Allow the derivatization reaction to proceed at room temperature. The PBA reacts with the diol group of 3-MCPD to form a more volatile cyclic ester.

4. GC-MS Analysis

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

-

Injector: Splitless mode.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the PBA derivative of 3-MCPD and its internal standard.

-

5. Quantification

-

Quantify the concentration of 3-MCPD by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MCPD standards.

Assay Validation Data

The following tables summarize typical validation parameters for the GC-MS analysis of this compound, compiled from various studies.

Table 1: Linearity and Range

| Analyte | Linear Range (mg/kg) | Correlation Coefficient (r²) | Reference |

| 3-MCPD | 0.25 - 6.00 | > 0.999 | [15] |

| 3-MCPD | 0.009 - 1.3 | > 0.99 | [14] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (mg/kg) | LOQ (mg/kg) | Matrix | Reference |

| 3-MCPD | 0.11 | 0.14 | Edible Oil | [6] |

| 3-MCPD | 0.003 (µg/kg) | 0.009 (µg/kg) | Various Foods | [14] |

| 3-MCPD | 0.1 | 0.2 | Vegetable Oils | |

| Bound 3-MCPD | - | 0.3 | Lipid Basis | [10] |

Table 3: Recovery and Precision

| Analyte | Spiked Level (mg/kg) | Recovery (%) | Repeatability (RSDr %) | Within-Lab Reproducibility (RSDR %) | Reference |

| 3-MCPD Esters | 0.3, 2.1, 7.2 | 91.7 - 105.9 | 1.7 - 16 | - | [10] |

| 3-MCPD Esters | - | 92.80 - 105.22 | - | 4.18 - 5.63 | [6] |

| 3-MCPD Diesters & Monoesters | - | 74 - 98 | 6.9 - 11.5 | 6.8 - 16.2 |

Conclusion

The GC-MS method described provides a robust and sensitive approach for the determination of this compound in various food matrices. Proper method validation is essential to ensure the accuracy and reliability of the results. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of these important food contaminants. Understanding the toxicological pathways of this compound further underscores the importance of monitoring their levels in the food supply.

References

- 1. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production [mdpi.com]

- 2. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-MCPD - Wikipedia [en.wikipedia.org]

- 4. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 5. 3-MCPD 1-Palmitate Induced Tubular Cell Apoptosis In Vivo via JNK/p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Monochloro-1,2-propanediol (3-MCPD) induces apoptosis via mitochondrial oxidative phosphorylation system impairment and the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative inactivation of the endogenous antioxidant protein DJ-1 by the food contaminants 3-MCPD and 2-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Update of the risk assessment on 3‐monochloropropane diol and its fatty acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Monochloropropane-1,2-diol causes spermatogenesis failure in male rats via Sertoli cell dysfunction but not testosterone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Tetrahydroisoquinoline Derivatives in Neuroscience Research

Disclaimer: Extensive literature searches did not yield specific data for "(3-Carbamoyl-2-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid" derivatives (3-CPs). The following application notes and protocols are based on the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) and 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related and have significant applications in neuroscience research.

Introduction to Tetrahydroisoquinoline Derivatives in Neuroscience